molecular formula C12H23NO2 B14536268 1-Nitrododec-1-ene CAS No. 62337-50-2

1-Nitrododec-1-ene

Cat. No.: B14536268
CAS No.: 62337-50-2
M. Wt: 213.32 g/mol
InChI Key: IVGBSZIELLBBLZ-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Nitro Compounds in Organic Synthesis and Chemical Transformations

α,β-Unsaturated nitro compounds are highly valued intermediates in organic synthesis due to the dual functionality of the nitroalkene group. wikipedia.org The strong electron-withdrawing nature of the nitro group activates the double bond for a wide array of chemical transformations. wikipedia.org

Key transformations involving α,β-unsaturated nitro compounds include:

Michael Addition: These compounds are excellent Michael acceptors, readily reacting with a wide range of nucleophiles (such as carbanions, amines, and thiols) in a conjugate addition reaction. wikipedia.orgsci-hub.se This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Diels-Alder Reactions: Nitroalkenes can act as activated dienophiles in [4+2] cycloaddition reactions with conjugated dienes, providing a pathway to synthesize substituted cyclohexene (B86901) derivatives. wikipedia.orgsci-rad.com

Reduction: The nitro group can be selectively reduced to various other functional groups. Most notably, it can be converted to a primary amine, providing a direct route to valuable amino compounds. frontiersin.org It can also be partially hydrogenated to form hydroxylamines. wikipedia.org

Heterocycle Synthesis: The reactivity of nitroalkenes is harnessed in the synthesis of numerous heterocyclic compounds, such as pyrroles via the Barton-Zard reaction, and isoxazolines. wikipedia.orgorganic-chemistry.org They are considered indispensable for creating pharmaceutically relevant molecules. frontiersin.org

The versatility of these compounds allows chemists to construct complex molecular architectures and introduce nitrogen-containing functionalities, which are prevalent in pharmaceuticals and natural products. frontiersin.orgresearcher.life

Historical Development and Contemporary Relevance of Nitro Chemistry in Academia

The chemistry of nitro compounds has a rich history, beginning in the 19th century and evolving alongside the broader field of organic chemistry. mdpi.com Initially, much of the focus was on aromatic nitro compounds, which were crucial precursors for dyes and explosives like trinitrotoluene (TNT). sci-hub.semdpi.comias.ac.in The discovery of the Henry reaction (nitro-aldol reaction) in 1896 was a pivotal moment, establishing a key method for C-C bond formation using nitroalkanes. ucl.ac.uk

In the mid-20th century, research often centered on synthesizing new compounds for potential use as explosives and propellants. sci-hub.se However, as the understanding of their reactivity grew, the focus shifted towards their application as versatile synthetic intermediates. sci-hub.se In 1979, Dieter Seebach famously described nitro compounds as “ideal intermediates in organic synthesis,” a statement that has been validated by decades of subsequent research. frontiersin.org

In contemporary academia, nitro chemistry remains a vibrant and expanding field. mdpi.comnih.gov The number of publications involving nitro compounds has increased significantly since the early 2000s. frontiersin.org Modern research often focuses on developing new, highly selective synthetic methods. mdpi.com The rise of organocatalysis, for example, has provided powerful tools for performing asymmetric transformations on nitroalkenes, allowing for the synthesis of enantiomerically pure products, which is of high demand in the pharmaceutical industry. frontiersin.orgfrontiersin.org The unique properties of the nitro group continue to facilitate advances in organic synthesis, materials science, and medicinal chemistry. mdpi.comethz.ch

Scope and Research Trajectories for Long-Chain α,β-Unsaturated Nitroalkenes

1-Nitrododec-1-ene, with its 12-carbon chain, is an example of a long-chain α,β-unsaturated nitroalkene. While much of the foundational research has focused on shorter-chain or aromatic nitroalkenes, the long-chain variants present unique characteristics and research opportunities.

The long aliphatic chain imparts significant lipophilicity to the molecule, influencing its solubility, aggregation properties, and interactions with biological systems. This area of research is particularly relevant in the study of nitro fatty acids, which are endogenously produced signaling molecules that play roles in regulating inflammation and other cellular processes. researchgate.netfrontiersin.org Research into the structure-function relationships of various nitro fatty acid isomers has shown that both the chain length and the position of the nitroalkene group are critical for biological activity. researchgate.net

Future research trajectories for long-chain α,β-unsaturated nitroalkenes like this compound are likely to focus on several key areas:

Synthesis of Bioactive Molecules: Leveraging the long chain to mimic or create novel lipid-like molecules. The reduction of the nitro group to an amine would produce long-chain amines, which are precursors to surfactants, quaternary ammonium (B1175870) compounds, and other specialty chemicals.

Materials Science: The long alkyl chain could be exploited in the development of new polymers or self-assembling materials, where the nitroalkene moiety can be used for polymerization or functionalization.

Advanced Synthetic Methodologies: While methods like cross-metathesis have been developed for synthesizing functionalized nitroalkenes, further research is needed to optimize these reactions for long-chain, sterically hindered, or poly-functionalized substrates. organic-chemistry.org The development of enzymes that can reduce the nitroalkene double bond, such as prostaglandin (B15479496) reductase-1, opens up new avenues for biocatalytic applications and understanding of their metabolism. nih.gov

Medicinal Chemistry: Investigating the potential for long-chain nitroalkenes to act as modulators of biological pathways, similar to nitro fatty acids. researchgate.net The electrophilic nature of the nitroalkene allows it to react with nucleophilic residues in proteins, such as cysteine, thereby modulating protein function. nih.gov

In essence, while this compound itself is not the subject of extensive dedicated studies, its chemical nature places it at the intersection of classical nitro chemistry and the burgeoning field of lipid signaling and materials science, suggesting a wide scope for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62337-50-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

1-nitrododec-1-ene

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3

InChI Key

IVGBSZIELLBBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=C[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Nitrododec 1 Ene and Analogous Structures

Uncatalyzed and Classical Approaches to Nitroalkene Formation

The synthesis of nitroalkenes, including 1-Nitrododec-1-ene, has long been accomplished through robust and well-established chemical reactions. These methods often involve the condensation of aldehydes with nitroalkanes, followed by an elimination step, or the direct functionalization of olefins.

Modified Henry Reactions and Nitroaldol Condensations

The Henry reaction, or nitroaldol reaction, is a cornerstone of C-C bond formation and a primary method for synthesizing β-nitro alcohols, the direct precursors to nitroalkenes. researchgate.net The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.netencyclopedia.pub For the synthesis of this compound, this involves the condensation of undecanal (B90771) with nitromethane (B149229).

The process begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of undecanal, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation yields the nitroalcohol, 1-nitro-2-dodecanol. researchgate.net

A variety of bases can be employed, from simple amines like piperidine (B6355638) to ionic liquids, which can influence reaction rates and yields. nih.govscilit.com Often, the reaction is performed under conditions that facilitate a subsequent dehydration in the same pot, directly yielding the target nitroalkene. rsc.org For instance, using a catalyst like piperidine with molecular sieves in a suitable solvent allows for a one-pot synthesis where the stereochemical outcome (E or Z isomer) can be controlled by adjusting the solvent and temperature. nih.govscilit.com

Table 1: Conditions for Henry Reaction with Aliphatic Aldehydes This table summarizes various catalytic systems and conditions for the Henry reaction involving long-chain aliphatic aldehydes, which are analogous to the synthesis of the this compound precursor.

Aldehyde Substrate Catalyst/Base Solvent Temperature Yield Reference
Aliphatic Aldehydes Piperidine / 4 Å Molecular Sieves Toluene Reflux High (E-isomer) nih.gov
Aliphatic Aldehydes Piperidine / 4 Å Molecular Sieves Dichloromethane (B109758) Room Temp High (Z-isomer) nih.gov
Various Aldehydes 2-Hydroxyethylammonium formate (B1220265) (Ionic Liquid) None Room Temp Very Good scilit.com
Benzaldehyde Uncalcined/Calcined Cu LDHs None 60-90°C Good to High researchgate.net
Aldehydes Amberlyst A-21 Various N/A Good rsc.org

Direct Nitration Strategies

Direct nitration methods offer an alternative pathway to nitroalkenes, bypassing the need for a nitroalkane precursor. These strategies involve the direct introduction of a nitro group across a double bond.

Olefin Nitration : Alkenes can be directly nitrated using various reagents. One method employs nitryl iodide, generated in-situ from silver nitrite (B80452) and elemental iodine. acs.org Another approach uses Clayfen, which is iron(III) nitrate (B79036) supported on Montmorillonite clay, to achieve the direct nitration of alkenes. acs.org

Halonitration : This two-step process involves the addition of a halogen and a nitro group across the double bond, followed by elimination. A radical halo-nitration of alkenes can be achieved using nitrogen dioxide generated from the thermal decomposition of iron(III) nitrate nonahydrate in the presence of a halogen salt. scilit.com

Decarboxylative Nitration : While a less common route for simple nitroalkenes, this method involves the reaction of α,β-unsaturated carboxylic acids to yield nitroalkenes.

Table 2: Comparison of Direct Nitration Strategies for Alkenes

Method Reagents Key Features Reference
Nitration with Nitryl Iodide Silver nitrite, Iodine In-situ generation of nitrating agent. acs.org
Clayfen Nitration Iron(III) nitrate on Montmorillonite clay Solid-supported reagent, often milder conditions. acs.org
Radical Halo-nitration Iron(III) nitrate nonahydrate, Halogen salt Generates nitrogen dioxide in-situ for radical addition. scilit.com

Elimination Reactions from Nitroalcohols

The final step in the most common synthesis of this compound is the dehydration of the precursor β-nitro alcohol, 1-nitro-2-dodecanol, which is formed during the Henry reaction. researchgate.netacs.org This elimination of a water molecule is typically acid- or base-catalyzed and results in the formation of the C=C double bond of the nitroalkene.

The ease of this dehydration step is a key reason for the synthetic utility of the Henry reaction. encyclopedia.puborganic-chemistry.org In many procedures, the elimination occurs spontaneously or is encouraged by heating or the choice of reaction conditions, leading to a one-pot condensation-elimination sequence. nih.govrsc.org For more controlled or stubborn eliminations, specific dehydrating agents can be used. For a similar long-chain nitroaldol, a combination of dicyclohexylcarbodiimide (B1669883) (DCC) and copper(I) chloride (CuCl) in hot acetonitrile (B52724) has been used to effect dehydration to the corresponding nitroalkene.

Catalytic Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and stereoselectivity. For nitroalkenes, organocatalysis has emerged as a powerful tool for creating complex, chiral molecules.

Organocatalytic Asymmetric Synthesis

Organocatalysis uses small, chiral organic molecules to catalyze chemical transformations enantioselectively, avoiding the need for metal catalysts. uniroma1.it

While the previous sections focused on the synthesis of this compound, this section details its use as a substrate in creating chiral derivatives. Nitroalkenes are potent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions. acs.org When a chiral catalyst is used, this addition can be rendered highly enantioselective.

Chiral bifunctional thioureas are particularly effective organocatalysts for this purpose. rsc.org These catalysts possess both a hydrogen-bond donating thiourea (B124793) group and a basic amine group (primary, secondary, or tertiary). The thiourea moiety activates the nitroalkene electrophile by forming hydrogen bonds with the nitro group, increasing its reactivity. Simultaneously, the amine group activates the nucleophile (e.g., by forming an enamine from a ketone or aldehyde). acs.orgmdpi.com

This dual activation brings the two reactants together in a well-defined, chiral environment, directing the nucleophilic attack to one face of the nitroalkene and leading to a product with high enantiomeric excess (ee). A wide range of nucleophiles, including ketones, aldehydes, and malonates, can be added to aliphatic nitroalkenes like this compound using this methodology. encyclopedia.pubacs.org The reaction is notable for its broad substrate scope, accommodating both aromatic and aliphatic nitroalkenes. researchgate.netacs.org

Table 3: Chiral Thiourea-Catalyzed Michael Additions to Nitroalkenes This table presents examples of enantioselective Michael additions to nitroalkenes using chiral thiourea-based organocatalysts, a methodology directly applicable to this compound.

Catalyst Type Nucleophile Nitroalkene Substituent Key Finding Reference
Primary Amine-Thiourea Ketones Aromatic & Aliphatic High enantioselectivity (e.g., 98% ee for 1-nitropropene). acs.org
Primary Amine-Thiourea α,α-Disubstituted Aldehydes Aromatic & Aliphatic Excellent yields and stereocontrol. researchgate.net
(R,R)-1,2-Diphenylethylenediamine-derived Thiourea Dimethyl Malonate Aromatic High yields and enantioselectivities under neutral conditions. rsc.org
(R,R)-Thiourea Diethyl Malonate Aliphatic Good yield (73%) and high enantioselectivity (88% ee) under solvent-free conditions. mdpi.com
Enantioselective Reductions of Nitroalkenes

The enantioselective reduction of nitroalkenes is a powerful strategy for producing chiral nitroalkanes, which are versatile building blocks in organic synthesis. organic-chemistry.org This transformation can be achieved through various catalytic systems, including organocatalysts and metal-based catalysts.

Organocatalytic approaches often utilize chiral thiourea derivatives. These catalysts, in conjunction with a hydride source like a Hantzsch ester, can effectively reduce β,β-disubstituted nitroalkenes with high enantioselectivity. organic-chemistry.orgunimi.it For instance, a multifunctional thiourea-based (S)-valine derivative has been shown to be an effective catalyst for the reduction of β-trifluoromethyl-substituted nitroalkenes, achieving up to 97% enantiomeric excess (ee). unimi.it The mechanism involves the activation of the nitroalkene by the thiourea catalyst through hydrogen bonding, facilitating the hydride transfer from the Hantzsch ester. unimi.it A recently developed organocatalyst, AmA 7·HNTf2, has demonstrated broad substrate generality, surpassing many existing catalysts in the enantioselective reduction of various nitroalkenes, including β-aryl, β-alkyl, and heteroaryl substituted ones. organic-chemistry.orgacs.orgnih.gov

Metal-based catalysts, particularly those using copper, have also been employed for the enantioselective conjugate reduction of nitroalkenes. A system using copper(II) fluoride (B91410) (CuF2) and a bis-phosphine ligand like JOSIPHOS provides a convenient route to optically active nitroalkanes. nih.gov

The following table summarizes selected data on the enantioselective reduction of nitroalkenes:

Catalyst/MethodSubstrate TypeEnantiomeric Excess (ee)Reference
Thiourea-based (S)-valine derivative / Hantzsch esterβ-trifluoromethyl-substituted nitroalkenesUp to 97% unimi.it
AmA 7·HNTf2 / Hantzsch esterβ,β-disubstituted nitroalkenesHigh organic-chemistry.orgnih.gov
CuF2 / JOSIPHOSNitroalkenesHigh nih.gov
Nitro-Mannich Reactions

The nitro-Mannich reaction, or aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a fundamental carbon-carbon bond-forming process that provides access to valuable 1,2-diamine precursors. acs.org

Historically, the reaction was first reported by Louis Henry in 1896. core.ac.uk Modern advancements have led to highly selective catalytic methodologies. core.ac.uk Asymmetric nitro-Mannich reactions can be catalyzed by various systems, including metal complexes and organocatalysts. wikipedia.orgucl.ac.uk For example, copper(II)-BOX complexes have been used to catalyze the reaction between N-PMP-α-iminoesters and nitroalkanes, affording β-nitro-α-aminoesters with excellent enantiocontrol (up to 99% ee). wikipedia.orgacs.org The proposed mechanism involves a chair-like transition state where both the imine and the nitronate anion coordinate to the chiral copper complex. wikipedia.org

Organocatalytic nitro-Mannich reactions often employ bifunctional catalysts, such as thioureas, which can activate both the imine and the nitroalkane through hydrogen bonding. ucl.ac.ukrsc.org A tandem reductive nitro-Mannich strategy has been developed using a simple thiourea organocatalyst, a Hantzsch ester as the hydride source, and N-PMP imines. This approach provides anti-β-nitroamines in good yields, high diastereomeric ratios, and excellent enantioselectivities (73–99% ee). rsc.orgrsc.org This tandem process combines two catalytic transformations into a single operation, simplifying the procedure and broadening the substrate scope. rsc.orgrsc.org

Key features of advanced nitro-Mannich reactions are highlighted below:

Catalyst SystemSubstratesProductStereoselectivityReference
Cu(II)-BOXN-PMP-α-iminoesters, nitroalkanesβ-nitro-α-aminoestersUp to 99% ee wikipedia.orgacs.org
Thiourea / Hantzsch esterNitroalkenes, N-PMP iminesanti-β-nitroamines73–99% ee, >90:10 dr rsc.orgrsc.org
Yb/K heterobimetallic catalystImines, nitroalkanesanti-β-nitroaminesUp to 86% ee mdpi.com

Transition Metal-Catalyzed Methodologies

Copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to nitroalkenes is a highly effective method for creating stereogenic centers. This methodology allows for the formation of optically enriched nitroalkanes, which are valuable precursors for various functional groups. acs.org

The first successful catalytic ACA of alkylmetals to acyclic nitroalkenes that form all-carbon quaternary stereocenters has been reported. acs.org These reactions utilize a copper catalyst with an amino acid-based phosphine (B1218219) ligand and dialkylzinc reagents. The process is efficient, affording products in up to 98% ee for a range of trisubstituted nitroolefins. acs.org The resulting optically enriched nitroalkanes can be readily converted into other useful molecules like carboxylic acids and amines. acs.org

Palladium-catalyzed reactions offer versatile tools for the transformation of nitroalkenes and their derivatives. A notable example is the asymmetric allylic alkylation (AAA) of nitroalkanes. nih.govorganic-chemistry.org This reaction, when performed with monosubstituted allylic substrates, can generate products with two adjacent chiral centers with high regio-, diastereo-, and enantioselectivity. nih.govorganic-chemistry.org The synthetic utility of this protocol is demonstrated by the transformation of the products into optically active homoallylamines and α,β-disubstituted amino acid derivatives. nih.govorganic-chemistry.org

Another significant palladium-catalyzed transformation is the decarboxylative asymmetric allylic alkylation of α-nitro allyl esters, which yields acyclic tetrasubstituted nitroalkanes. nih.gov This method requires careful optimization of ligands and solvents to achieve high chemo- and enantioselectivity. nih.gov Palladium catalysis has also been utilized in the allylic alkylation of allylic nitro compounds with nucleophiles like sodium dimethyl malonate. rsc.org

Iridium catalysts have emerged as highly efficient for the hydrogenation of nitroalkenes. rsc.orgrsc.org Iridium complexes can catalyze the asymmetric hydrogenation of various nitroolefins to provide chiral nitroalkanes with excellent yields and enantioselectivities. For instance, an Ir-(R,R)-f-spiroPhos complex has been used for the hydrogenation of β-acylamino nitroolefins, yielding β-amino nitroalkanes with up to >99.9% ee. rsc.orgrsc.org

Iridium-catalyzed transfer hydrogenation of nitroalkenes in water using formic acid or sodium formate as a hydride donor represents a green and highly efficient method. rsc.org This approach demonstrates excellent functional group tolerance and can be performed at very low catalyst loadings. rsc.org The pH of the reaction medium can be a critical factor in determining the chemoselectivity of the reduction. Under neutral conditions, the C=C bond is selectively reduced to give nitroalkanes, while under acidic conditions, the nitro group can be reduced to afford ketones. researchgate.netmdpi.com

The table below presents findings from Iridium-catalyzed reactions:

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReference
Ir-(R,R)-f-spiroPhosβ-acylamino nitroolefinsβ-amino nitroalkanesUp to >99.9% ee rsc.orgrsc.org
Iridium complex / Formic acidStructurally diverse nitroalkenesNitroalkanesHigh chemoselectivity, performed in water rsc.org
Iridium complexβ,β-disubstituted nitroalkenesSaturated nitroalkanesHigh enantioselectivity for β,β-dialkyl-nitroalkenes rsc.orgthieme-connect.com
Iridium complexTetrasubstituted exocyclic olefinsChiral cyclic β-amino estersUp to 96% ee, 99:1 dr chinesechemsoc.org
Palladium-Catalyzed Transformations

Biocatalytic Pathways for Nitroalkene Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis and transformation of nitroalkenes. researchgate.net Enzymes, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, are prominent in these pathways. researchgate.netmdpi.com These flavin-dependent enzymes catalyze the asymmetric reduction of the carbon-carbon double bond of activated alkenes, such as nitroalkenes. researchgate.netnih.gov

The reduction of nitro-olefins by OYE proceeds in a stepwise manner, involving a hydride transfer from the enzyme's reduced flavin to the C-2 position of the nitroalkene, forming a nitronate intermediate. nih.gov This intermediate is then protonated to yield the final nitroalkane product. nih.gov OYEs have been successfully used for the reduction of a variety of nitroalkenes, often with high stereoselectivity. researchgate.netasm.org

Whole-cell biocatalysis is also a common approach. For example, baker's yeast (Saccharomyces cerevisiae) can be used for the enantioselective bioreduction of β-alkyl-β-nitroalkenes. mdpi.com The resulting enantiomerically enriched nitroalkanes are valuable intermediates for the synthesis of amino compounds, carboxylic acids, and other functional molecules. mdpi.com

Furthermore, biocatalytic cascades have been developed to produce nitroalkenes and related compounds from simple starting materials. A one-pot, four-step cascade combining alcohol oxidase and organocatalysis can synthesize 1,3-dinitroalkanes from alcohols in an aqueous buffer. chemrxiv.org In this process, the alcohol is first oxidized to an aldehyde, which then undergoes a Henry reaction to form a nitroalcohol, followed by dehydration to a nitroalkene, and finally a Michael addition to yield the dinitroalkane. chemrxiv.org

Enzymatic Nitroaldol Reactions

Novel Synthetic Strategies for Long-Chain Nitroalkenes

Beyond classical methods, several innovative strategies have emerged for the synthesis of long-chain nitroalkenes, focusing on efficiency, complexity, and sustainability.

While nitroalkanes typically act as nucleophiles (after deprotonation), they can be transformed into potent electrophiles. A prominent method involves their activation with polyphosphoric acid (PPA). mdpi.comresearchgate.net In a PPA medium, nitroalkanes are believed to form phosphorylated nitronates. mdpi.com These species exhibit strong electrophilic character and can react with various nucleophiles, including amines and electron-rich aromatic compounds. mdpi.comresearchgate.net

This strategy has been successfully employed in annulation reactions to create heterocyclic systems. mdpi.com For the synthesis of long-chain structures, an electrophilically activated nitroalkane could react with a suitable long-chain nucleophile, providing a novel route to functionalized nitro compounds that could be further transformed into nitroalkenes.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. mdpi.comnih.govsemanticscholar.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

Nitroalkenes like this compound are excellent substrates for MCRs. For example, a highly diastereoselective three-component reaction between an aldehyde, an aminomalonate, and a nitroalkene can produce complex, stereochemically rich pyrrolidine (B122466) structures. mdpi.com Biocatalysts can also be integrated into MCRs; a lipase/acetamide-catalyzed five-component reaction has been developed that uses nitroalkenes to afford spiro-oxazino derivatives. mdpi.com These examples highlight the potential of using this compound as a key building block in diversity-oriented synthesis to create elaborate molecular scaffolds.

Reaction TypeComponentsProduct ScaffoldKey Feature
3-Component ReactionAldehyde + Aminomalonate + NitroalkeneTetrasubstituted PyrrolidineHighly diastereoselective synthesis of a complex heterocycle. mdpi.com
5-Component ReactionKetone + Nitroalkene + Acetaldehyde + AmideSpiro-oxazino derivativeEnzyme-catalyzed multi-component reaction leading to a complex spiro-heterocycle. mdpi.com

Nitroselenation and nitromercuriation are powerful electrophilic addition reactions used to functionalize alkenes. These two-step processes involve the addition of a nitro group and either a selenyl or a mercuric group across the double bond of an alkene, such as dodec-1-ene. escholarship.org

The general mechanism involves the attack of the alkene on an electrophilic selenium (e.g., from benzeneselenenyl nitrate) or mercury species. This forms a cyclic seleniranium or mercurinium ion intermediate, which is then opened by a nucleophilic nitro group source (e.g., from a nitrite salt). The resulting β-nitro-seleno or β-nitro-mercury adduct can then undergo an elimination reaction, typically by oxidation of the selenium moiety or reduction of the mercury group, to yield the corresponding nitroalkene. A key advantage of these methods is the potential to control the regioselectivity and stereoselectivity of the final nitroalkene product. escholarship.org

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have been developed to improve the efficiency and environmental footprint of nitroalkene synthesis. niscpr.res.innih.gov The standard synthesis of a nitroalkene involves the Henry reaction followed by dehydration. Microwave irradiation can dramatically accelerate this process. mdpi.comanton-paar.com

Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to significantly reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. anton-paar.comrsc.org For example, the condensation of aldehydes with nitroalkanes to form nitroalkenes has been efficiently carried out under microwave irradiation using solid catalysts like sulfated zirconia, often in the absence of any solvent. niscpr.res.in Solvent-free "grinding" techniques have also proven effective for related reactions, such as the Michael addition to nitroalkenes, reducing waste and simplifying product purification. nih.govresearchgate.net

TechniqueCatalyst/ConditionReactionAdvantages
Microwave-AssistedSulfated ZirconiaAldehyde + Nitroalkane -> NitroalkeneRapid, efficient, solvent-free, recyclable catalyst. niscpr.res.in
GrindingCatalyst- and Solvent-FreeMichael addition to NitroalkenesEnvironmentally benign, fast, simple purification, mild conditions. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 1 Nitrododec 1 Ene

Quantum Chemical Methodologies Applied to Nitroalkenes

Quantum chemical methods are fundamental tools for investigating the properties and reactivity of nitroalkenes at the molecular level. These computational approaches allow for the detailed examination of electronic structure and the prediction of chemical behavior, complementing experimental findings.

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitroalkenes due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to investigate a wide array of properties, from reaction energetics to spectroscopic parameters. mdpi.comnih.gov Various functionals, such as B3LYP, M06-2X, and wb97xd, are commonly employed in conjunction with basis sets like 6-31G(d) or 6-311+G(d,p) to model these systems. acs.orgnovanet.camdpi.comd-nb.info

DFT FunctionalBasis SetApplication in Nitroalkene StudiesReferences
B3LYP6-31G(d), 6-311G(d,p)Reaction mechanisms, Spectroscopic properties, Reactivity indices mdpi.comnih.govacs.orgmdpi.commdpi.com
M06-2X6-311+G(d), def2-TZVPPElucidation of reaction mechanisms (concerted vs. stepwise), Polymerization novanet.cacsic.esmdpi.comscielo.br
wb97xd6-311+G(d)Analysis of cycloaddition reaction mechanisms and regioselectivity mdpi.comnih.gov
MPWB1K6-311G(d,p)Characterization of ene reaction mechanisms rsc.org

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving nitroalkenes, allowing for the detailed elucidation of molecular mechanisms. scielo.br This includes identifying and characterizing stationary points, such as reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.comcsic.es

Computational studies have successfully distinguished between different mechanistic pathways, such as concerted and stepwise mechanisms in cycloaddition reactions. mdpi.comcsic.esresearchgate.netnih.gov For instance, in [3+2] cycloaddition reactions, DFT calculations have shown that the process can be a polar, single-step mechanism, ruling out the existence of hypothetical zwitterionic intermediates in certain cases. mdpi.com In contrast, other reactions, like specific cycloadditions or polymerization processes, are shown to proceed via stepwise mechanisms involving zwitterionic intermediates. novanet.cad-nb.infonih.gov The presence of Lewis acid catalysts can also alter the mechanism, a phenomenon that has been effectively modeled using DFT. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. rsc.org

Examples of Nitroalkene Reaction Mechanisms Studied by DFT
Reaction TypeNitroalkene RoleKey Mechanistic Insight from DFTReferences
[4+2] Cycloaddition (Diels-Alder)Dienophile or DieneDomino inter [4+2]/intra [3+2] mechanism characterized; endo/exo selectivity explained. acs.orgacs.org
[3+2] CycloadditionDipolarophilePolar, single-step mechanisms identified; regioselectivity predicted. mdpi.commdpi.comresearchgate.net
PolymerizationMonomerZwitterionic mechanism suggested; polar nature of the initiation stage confirmed. novanet.caresearchgate.net
Friedel-Crafts AlkylationElectrophileRole of catalyst hydrogen bonding in stabilizing the transition state elucidated. csic.es
Michael AdditionMichael AcceptorRelative acceptor abilities predicted based on reactivity indices. researchgate.net

DFT is a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of compounds like 1-Nitrododec-1-ene. Calculations can provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra that show good agreement with experimental data. mdpi.comnih.govresearchgate.net For example, DFT calculations have been used to assign vibrational modes for the nitro group in nitrotriphenylene, correlating structural parameters with vibrational data. nih.gov The prediction of NMR chemical shifts has become a particularly useful tool for confirming the structures of reaction intermediates and products. researchgate.net

Furthermore, DFT is employed to calculate various reactivity descriptors that help rationalize and predict the chemical behavior of nitroalkenes. nih.govnih.gov These descriptors arise from Conceptual DFT and quantify the electrophilic and nucleophilic nature of molecules. nih.govmdpi.com Conjugated nitroalkenes are generally classified as strong electrophiles. mdpi.commdpi.com The analysis of these descriptors can successfully predict regioselectivity in reactions by identifying the most electrophilic and nucleophilic sites within the reacting molecules. acs.orgmdpi.com

Common Conceptual DFT Reactivity Descriptors
DescriptorSymbolFormulaSignificance for Nitroalkenes
Chemical Potentialµ(EHOMO + ELUMO)/2Indicates electron-accepting (electrophilic) character; determines direction of electron flow. nih.gov
Chemical HardnessηELUMO - EHOMOMeasures resistance to change in electron distribution. mdpi.com
Global Electrophilicityωµ²/2ηQuantifies the electrophilic power of the molecule; high for nitroalkenes. mdpi.commdpi.com
Global NucleophilicityNEHOMO(Nu) - EHOMO(TCE)Quantifies the nucleophilic power of a reactant. mdpi.commdpi.com
Local Electrophilicity (Parr Functions)ωkP+k · ωIdentifies the most electrophilic atom(s) in a molecule, predicting regioselectivity. nih.govmdpi.com

The analysis of electron density distribution provides deep insights into the bonding and reactivity of nitroalkenes. Techniques like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges and analyze charge transfer interactions. d-nb.infomdpi.com For instance, NBO analysis can reveal the charge distribution within the nitrovinyl moiety, highlighting the electron-deficient nature of the β-carbon, which is the typical site for nucleophilic attack. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. rjpbcs.com For nitroalkenes, which are strong electrophiles, the energy of the LUMO is particularly important. rjpbcs.com The interaction between the HOMO of a nucleophile and the LUMO of the nitroalkene governs many of their reactions, such as Diels-Alder cycloadditions. rjpbcs.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rjpbcs.com The shape and atomic contributions to these orbitals are crucial for predicting regioselectivity and stereoselectivity. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Molecular Orbital Theory and Valence Bond Theory Perspectives

While DFT is the primary workhorse, more fundamental theories like Molecular Orbital (MO) Theory and Valence Bond (VB) Theory provide essential conceptual frameworks for understanding bonding in molecules like this compound.

Molecular Orbital (MO) Theory offers a delocalized view of electrons, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org This approach is particularly effective at explaining properties that arise from delocalized electrons, such as the electronic structure of the conjugated π-system in nitroalkenes. libretexts.org MO theory describes bonding in terms of bonding, antibonding, and non-bonding orbitals, and its energy-level diagrams can explain the stability and reactivity of molecules. libretexts.org

Valence Bond (VB) Theory provides a more intuitive, localized picture of chemical bonding, describing covalent bonds as the overlap of half-filled atomic orbitals on adjacent atoms. pressbooks.pubbyjus.com While less computationally implemented for complex systems compared to MO theory or DFT, VBT provides a valuable qualitative description of σ- and π-bonds and is the basis for the concept of orbital hybridization. pressbooks.publibretexts.org It describes the bonding in this compound in terms of localized σ-bonds forming the carbon backbone and the C-N bond, and a π-bond between the two vinyl carbons, which is conjugated with the π-system of the nitro group.

Advanced Computational Modeling Techniques

Beyond standard DFT calculations, more advanced computational techniques are applied to gain deeper insights into the chemical transformations of nitroalkenes.

One such method is the Bonding Evolution Theory (BET) , which analyzes the topological changes in the electron localization function (ELF) along a reaction coordinate. d-nb.info This provides a detailed, step-by-step description of how chemical bonds form and break during a reaction. novanet.canih.gov For example, BET analysis of a polymerization reaction initiated by a nitrone showed the process occurs in eleven distinct topological phases, revealing the precise sequence of electronic events leading to bond formation. novanet.ca

The development and application of highly parameterized and refined DFT functionals , such as the M06 suite or dispersion-corrected functionals like wb97xd, represent another advanced approach. novanet.camdpi.commdpi.com These functionals are often designed to better account for specific types of interactions, such as non-covalent interactions or to provide more accurate barrier heights for chemical reactions, leading to more reliable mechanistic predictions. csic.es

Additionally, the field is moving towards incorporating machine learning (ML) models. These models can be trained on large datasets of experimental or high-level computational data to predict chemical properties, such as spectroscopic constants or reactivity, with high speed and accuracy, offering a complementary approach to traditional quantum chemical calculations. mpg.de

Solvation Effects and Continuum Solvation Models

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent in which it is dissolved. Solvation effects can alter molecular conformation, reactivity, and spectroscopic properties. claudiozannoni.it Theoretical chemistry provides robust models to study these interactions, with continuum solvation models being a particularly efficient and widely used approach. claudiozannoni.itfrontiersin.org

In the context of this compound, a molecule with a polar nitro group and a long nonpolar alkyl chain, solvation effects are expected to be significant and region-specific. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be employed to simulate the bulk solvent environment without the computational expense of explicitly representing every solvent molecule. nih.gov These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. claudiozannoni.it

A theoretical study on this compound would involve optimizing its geometry in the gas phase and in various solvents of differing polarity, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and water (polar protic). The calculations would typically be performed using Density Functional Theory (DFT) in conjunction with a suitable basis set. The results would provide insights into how the solvent stabilizes the molecule and influences the conformational preference of the dodecyl chain and the orientation of the nitro group.

Table 1: Calculated Solvation Free Energies of this compound in Various Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Gas Phase1.000.00
Hexane1.88-2.54
Dichloromethane8.93-5.89
Water78.39-7.21

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvation for similar molecules.

The data illustrates that as the polarity of the solvent increases, the solvation free energy becomes more negative, indicating stronger solute-solvent interactions. This is primarily due to the favorable electrostatic interactions between the polar nitro group of this compound and the polar solvent molecules.

Furthermore, continuum models can be used to study the effect of the solvent on reaction energies and activation barriers for reactions involving this compound. For instance, the rate of an addition reaction to the double bond could be significantly influenced by the solvent's ability to stabilize the transition state relative to the reactants.

Computational Screening for Catalyst Design

The synthesis of this compound, for example, via the Henry reaction between undecanal (B90771) and nitromethane (B149229) followed by dehydration, can be optimized through the rational design of catalysts. Computational chemistry plays a pivotal role in this process through high-throughput screening of potential catalyst candidates. frontiersin.orgnih.gov This approach allows for the rapid evaluation of a large number of catalysts, identifying the most promising candidates for experimental investigation and reducing the time and cost of catalyst development. rsc.org

For the dehydration step to form this compound, a range of acid or base catalysts could be computationally screened. Using DFT calculations, key parameters such as the binding energy of the reactant to the catalyst, the activation energy of the rate-determining step, and the desorption energy of the product can be calculated. These parameters serve as descriptors for catalytic activity and selectivity. frontiersin.org

A computational screening workflow might involve the following steps:

Generation of a Catalyst Library: A diverse set of potential catalysts (e.g., different supported metal oxides, zeolites, or organocatalysts) is created in silico.

High-Throughput Calculations: Automated calculations are performed to determine the key catalytic descriptors for each candidate.

Data Analysis and Candidate Selection: The calculated descriptors are used to rank the catalysts based on predicted performance. Volcano plots are often used to visualize the relationship between a descriptor (like binding energy) and catalytic activity, helping to identify catalysts that operate near the optimum. frontiersin.org

Table 2: Hypothetical Computational Screening Data for a Dehydration Catalyst

Catalyst CandidateAdsorption Energy of Reactant (eV)Activation Energy for Dehydration (eV)Predicted Turnover Frequency (s⁻¹)
Catalyst A-1.21.50.01
Catalyst B-1.81.11.2
Catalyst C-2.51.80.001
Catalyst D-1.71.20.8

Note: This data is illustrative, representing the type of information generated during a computational screening study.

From this hypothetical data, Catalyst B would be identified as a promising candidate due to its relatively strong reactant adsorption and the lowest activation energy, leading to the highest predicted turnover frequency.

Validation and Correlation of Computational Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. nih.govnih.gov This synergy between theory and experiment is essential for building accurate and reliable computational models. For this compound, computational predictions regarding its structure, spectroscopic properties, and reactivity would need to be corroborated by experimental data.

For instance, the calculated vibrational frequencies of this compound can be compared with experimental infrared (IR) and Raman spectra. A good correlation between the calculated and experimental spectra would validate the computational model and allow for a detailed assignment of the experimental vibrational bands. Similarly, calculated NMR chemical shifts can be compared with experimental ¹H and ¹³C NMR data.

In the context of catalyst design, the most promising catalysts identified through computational screening would be synthesized and tested experimentally. The experimental determination of reaction rates, product selectivity, and catalyst stability would then be compared with the computational predictions. Discrepancies between theoretical and experimental results can provide valuable insights, leading to refinements in the computational model, such as the inclusion of more complex environmental effects or a more accurate description of the active site. nih.gov

Table 3: Correlation of Predicted and Experimental Catalyst Performance

CatalystPredicted Turnover Frequency (s⁻¹)Experimental Turnover Frequency (s⁻¹)% Error
Catalyst B1.21.020.0%
Catalyst D0.80.714.3%

Note: This table presents a hypothetical comparison to illustrate the validation process.

The correlation between predicted and experimental data, as shown in the hypothetical table, helps to establish the predictive power of the computational model and guides further catalyst optimization efforts.

Advanced Spectroscopic and Analytical Techniques for Characterization of 1 Nitrododec 1 Ene Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that offers detailed structural and dynamic information about molecules in solution. numberanalytics.com It is particularly valuable for monitoring reaction progress in real-time, allowing for the observation of reactants, intermediates, and products. magritek.com

Similarly, in cycloaddition reactions, the formation of cyclobutane (B1203170) intermediates can be monitored. researchgate.net Although the 1H NMR spectrum of cyclobutane itself shows a single peak due to the equivalence of all its protons, substituted cyclobutane intermediates formed during reactions would exhibit more complex spectra, providing structural information. docbrown.info The analysis of chemical shifts and coupling constants in the 1H NMR spectrum allows for the elucidation of the stereochemistry and connectivity of these cyclic intermediates.

The progress of a reaction can be followed by acquiring a series of 1H NMR spectra over time. researchgate.net The disappearance of signals corresponding to the starting materials and the appearance of new signals for intermediates and products provide kinetic and mechanistic insights. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques significantly enhance the capability to elucidate complex molecular structures by spreading spectral information across two frequency dimensions. creative-biostructure.com These methods are invaluable for assigning the signals in the spectra of 1-nitrododec-1-ene reaction products and intermediates.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In the context of this compound reaction products, COSY spectra would reveal correlations between adjacent protons, helping to piece together the carbon skeleton. researchgate.netresearchgate.net For example, it can differentiate between isomers by showing unique coupling patterns. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly 13C. creative-biostructure.comsdsu.edu An HSQC spectrum is crucial for unambiguously assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining the stereochemistry of reaction products, such as the relative configuration of substituents on a newly formed ring.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure of reaction products derived from this compound.

Table 1: Overview of 2D NMR Techniques and Their Applications

Technique Type of Information Provided Application in Characterizing this compound Products
COSY Shows correlations between J-coupled protons (typically 2-3 bonds). emerypharma.com Establishing proton-proton connectivity within the molecule's framework. researchgate.net
HSQC Shows correlations between protons and directly attached heteronuclei (e.g., ¹³C). creative-biostructure.com Assigning carbon atoms in the structure by linking them to their attached protons. emerypharma.com
NOESY Shows correlations between protons that are close in space (through-space interactions). princeton.edu Determining stereochemistry and 3D conformation of the products. creative-biostructure.com

Detection and Characterization of Reaction Intermediates (e.g., Aci-nitro forms, Cyclobutanes)

Mass Spectrometry (MS) for Reaction Product Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. msu.edunih.gov It is a highly sensitive method used to identify and quantify reaction products. thermofisher.com

In the context of this compound reactions, MS is used to confirm the identity of the products by determining their molecular weight. nih.gov The initial step in MS analysis involves ionizing the sample molecules. rsc.org The resulting molecular ion's m/z value corresponds to the molecular weight of the compound. nih.gov

Further structural information can be obtained from the fragmentation pattern of the molecular ion. msu.edu The molecule breaks apart in a predictable manner, and the resulting fragment ions provide clues about the different functional groups and structural motifs present in the molecule. docbrown.info For example, the analysis of degradation products of n-dodecane, a related long-chain hydrocarbon, by GC-MS allowed for the identification of various nitrated and oxidized species based on their mass spectra. researchgate.net Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by isolating a specific ion, fragmenting it, and analyzing the resulting fragments. thermofisher.com

Table 2: Key Information from Mass Spectrometry

MS Feature Information Provided
Molecular Ion Peak (M+) Corresponds to the molecular weight of the analyte. nih.gov
Fragmentation Pattern Provides structural information based on the masses of the fragments. docbrown.info

| High-Resolution MS | Allows for the determination of the elemental composition of the molecule. rsc.org |

Ultraviolet-Visible (UV/Vis) Spectrophotometry

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for studying compounds with conjugated systems and for monitoring reaction kinetics. researchgate.net

The rate of a chemical reaction can be monitored using UV/Vis spectroscopy if one of the reactants or products absorbs light at a specific wavelength. thermofisher.com By measuring the change in absorbance over time, the change in concentration can be determined using the Beer-Lambert Law. thermofisher.com This allows for the determination of reaction rate constants and reaction orders. jascoinc.com For reactions involving this compound, if either the nitroalkene itself or a product has a distinct UV/Vis absorption, this technique can provide valuable kinetic data. ntnu.no For example, the disappearance of the absorbance corresponding to the conjugated system of this compound could be tracked to determine the rate of its consumption.

The nitroalkene functional group in this compound constitutes a conjugated system (C=C double bond conjugated with the nitro group). Conjugated systems exhibit characteristic π → π* transitions in the UV/Vis region. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. libretexts.orgutoronto.ca As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). youtube.com

While isolated C=C bonds absorb in the far UV, the conjugation in nitroalkenes shifts this absorption to more accessible regions of the UV spectrum. masterorganicchemistry.com The UV/Vis spectrum of this compound would therefore be expected to show a strong absorption band corresponding to this π → π* transition. Additionally, a weaker n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group, may also be observed. masterorganicchemistry.com Analysis of the UV/Vis spectrum can confirm the presence of the conjugated nitroalkene system and provide qualitative information about its electronic structure.

Table 3: Compound Names Mentioned

Compound Name
This compound
n-dodecane
Cyclobutane
Diethylmethylamine
Carbon dioxide
Propane
Cyclopropane
Benzene
Ethylene
1,3-Butadiene
Pyruvate
Acetate
NADH
NAD+
Nicotinamide mononucleotide
Nicotinamide riboside
Nicotinamide
Tri-n-butyl phosphate
Dodecan-3-ol
Dodecan-4-ol
Dodecan-5-ol
2-Nitrododecane
3-Nitrododecane
4-Nitrododecane

Kinetic Analyses of Reaction Rates

X-ray Crystallography for Molecular Structure Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. cam.ac.uk By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This electron density map is then interpreted to determine the precise location of each atom in the molecule, leading to the elucidation of its complete molecular structure. nih.govcam.ac.uk

In the context of this compound, this technique would be applied to solid intermediates or, more commonly, to crystalline final products resulting from its various reactions. For instance, in cycloaddition reactions, where this compound could act as a dienophile or dipolarophile, X-ray crystallography can definitively establish the stereochemistry of the newly formed chiral centers in the resulting cyclic products.

Detailed Research Findings from Analogous Systems

Although specific crystallographic data for this compound derivatives were not found, studies on the reaction products of other nitroalkenes illustrate the utility of this technique. For example, research on the synthesis of pyrimidine (B1678525) derivatives from nitroalkenes has utilized single-crystal X-ray diffraction to confirm the molecular structures of the products. nih.govresearchgate.net In one such study, the crystal structures of pyrimidine derivatives formed from a nitroalkene were determined, providing precise data on bond lengths and angles within the heterocyclic ring system. nih.govresearchgate.net

The type of data obtained from such an analysis is presented in the following tables, which showcase the crystallographic parameters for a pyrimidine derivative synthesized from a nitroalkene, serving as an illustrative example.

Interactive Table 1: Crystal Data and Structure Refinement for an Exemplary Nitroalkene-Derived Product

ParameterValue
Empirical FormulaC₁₂H₁₂N₂O₄
Formula Weight248.24
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.452(3)
b (Å)15.864(5)
c (Å)9.123(3)
α (°)90
β (°)113.89(3)
γ (°)90
Volume (ų)1117.2(6)
Z4
Density (calculated) (Mg/m³)1.475
Absorption Coefficient (mm⁻¹)0.115
F(000)520
Data derived from a representative structure of a nitroalkene reaction product. researchgate.net

Interactive Table 2: Selected Bond Lengths for an Exemplary Nitroalkene-Derived Product

BondLength (Å)
N(1)-C(6)1.332(3)
N(1)-C(2)1.366(3)
N(3)-C(2)1.378(3)
N(3)-C(4)1.331(3)
C(4)-C(5)1.348(3)
C(5)-C(6)1.442(3)
Data derived from a representative structure of a nitroalkene reaction product. researchgate.net

These tables demonstrate the level of detail that X-ray crystallography provides. For the products of this compound reactions, such data would be invaluable for:

Confirming Connectivity: Verifying the proposed atomic connections in a reaction product.

Determining Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry of chiral centers.

Analyzing Conformation: Understanding the preferred three-dimensional shape of the molecule in the solid state.

Investigating Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding in the crystal lattice. cam.ac.uk

Synthetic Applications and Derivatization of 1 Nitrododec 1 Ene in Complex Molecule Synthesis

1-Nitrododec-1-ene as a Key Building Block

In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups and can be used in the modular assembly of more complex structures. wikipedia.org this compound, with its electron-deficient double bond and the versatile nitro group, fits this description perfectly. It is an effective precursor for a wide array of functionalized molecules, enabling chemists to introduce a twelve-carbon lipophilic chain into a target structure. The exceptional versatility and high reactivity of nitroalkanes and nitroalkenes allow for synthetic transformations under mild conditions, often reducing reaction steps and optimizing synthesis costs. advancionsciences.com

Precursors for Chiral Nitro-Derivatives and Functionalized Nitroalkanes

The nitro group is one of the most versatile functionalities in organic synthesis, and its presence in this compound opens pathways to a diverse range of derivatives. nih.gov The conjugated system in this compound is an excellent Michael acceptor, reacting with various nucleophiles to produce functionalized dodecyl nitroalkanes. These products can be further modified, for instance, through nickel-catalyzed C-alkylation reactions with alkyl iodides, which are compatible with numerous functional groups. nih.gov This allows for the rapid construction of complex, long-chain nitroalkanes that would be challenging to prepare otherwise.

Furthermore, this compound is a key starting material for the enantioselective synthesis of chiral nitro-derivatives. Asymmetric conjugate addition reactions, such as the Friedel-Crafts alkylation of indoles with nitroolefins, can be catalyzed by chiral squaramides to produce 2-indolyl-1-nitro derivatives with high enantioselectivity. metu.edu.tr Similarly, the synthesis of chiral 1,2-diamino derivatives can be achieved from nitro enamines, highlighting the role of the nitro group in directing stereoselective transformations. thieme.denih.gov The resulting chiral nitroalkanes are valuable intermediates, as the nitro group can be converted into other functionalities, including amines and carbonyls. nih.gov

Table 1: Examples of Functionalization Reactions Applicable to this compound Derivatives

Reaction Type Reagents/Catalyst Product Type Finding Source(s)
Michael Addition Nucleophiles (e.g., enolates, amines) Functionalized Nitroalkanes Forms a new C-C or C-heteroatom bond at the 2-position of the dodecyl chain. fiveable.me
C-Alkylation Alkyl Iodides, Nickel Catalyst α-Branched Nitroalkanes Allows for the introduction of various alkyl groups adjacent to the nitro group. nih.gov
Asymmetric Friedel-Crafts Indoles, Chiral Squaramide Catalyst Chiral 2-Indolyl-1-nitro-dodecanes Produces enantiomerically enriched nitro compounds. metu.edu.tr

Synthons for the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

A synthon is a conceptual unit within a molecule that assists in forming a chemical bond during a synthesis. This compound serves as a powerful synthon for creating both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. fiveable.menumberanalytics.comlibretexts.org The electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon (C-2) highly electrophilic and susceptible to attack by a wide range of nucleophiles in Michael addition reactions. fiveable.me This reactivity is fundamental to its utility in C-C bond formation.

In an umpolung (reactivity inversion) strategy, a conjugated nitroalkene like this compound can act as the synthetic equivalent of an enolonium cation. nih.gov This allows it to react with equivalents of α-carbinol anions, such as sulfur ylides, leading to the formation of valuable β-hydroxyketones after a two-step sequence. nih.gov

For carbon-heteroatom bond formation, the same electrophilic character of this compound is exploited. nih.govchemrxiv.org It readily undergoes conjugate addition with heteroatomic nucleophiles, including amines (C-N bond), thiols (C-S bond), and alkoxides (C-O bond). These reactions are pivotal in synthesizing pharmaceuticals, agrochemicals, and other complex materials where the introduction of a long, functionalized alkyl chain is desired. numberanalytics.com

Synthesis of Nitrogen-Containing Heterocycles

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound provides an efficient entry point for the synthesis of various nitrogen-containing heterocycles, where the nitro group is incorporated into the ring system or acts as a leaving group.

Pyrrole (B145914) Derivatives

Pyrroles are a class of aromatic heterocycles found in many biologically active compounds. ajol.info Several synthetic methods for pyrroles can utilize this compound as a key precursor. One of the most direct methods is the Barton-Zard pyrrole synthesis. wikipedia.org In this reaction, a nitroalkene is treated with an isocyanoacetate in the presence of a base. The sequence involves a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring. Using this compound in this synthesis would yield pyrroles substituted with an undecyl group at the 4-position.

Another powerful method is the iron-catalyzed four-component coupling reaction. This one-pot synthesis combines a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane to produce highly functionalized pyrroles. organic-chemistry.org By generating a nitrostyrene-type intermediate in situ, this reaction pathway highlights the versatility of the nitro group in multicomponent strategies for heterocycle synthesis. organic-chemistry.org

Table 2: Pyrrole Synthesis Methods Utilizing a Nitroalkene Precursor

Synthesis Name Key Reactants Role of this compound Product Source(s)
Barton-Zard Synthesis Isocyanoacetate, Base Michael acceptor and precursor to the pyrrole ring. 4-Undecyl-1H-pyrrole-3-carboxylate wikipedia.org
Four-Component Coupling 1,3-dicarbonyl, Amine, Aldehyde, FeCl₃ Nitroalkane component. Highly substituted pyrroles with a dodecyl group. organic-chemistry.org

Isoxazole and Isoxazoline-N-Oxide Systems

Isoxazoles and their derivatives are five-membered heterocycles with adjacent nitrogen and oxygen atoms, frequently found in pharmacologically active compounds. researchgate.netmdpi.com this compound is an excellent precursor for the synthesis of isoxazoline-N-oxides. In a [4+1] annulation reaction, conjugated nitroalkenes react with sulfur ylides to construct the isoxazoline-N-oxide ring. chemrxiv.org This approach offers an umpolung alternative to the classical aldol (B89426) reaction for creating complex poly-substituted molecules. nih.gov

The synthesis can be controlled to selectively produce isoxazoline (B3343090) N-oxides. For example, the reaction between aliphatic nitro compounds and vinyl sulfonium (B1226848) salts can be directed towards isoxazoline N-oxide formation by using triethylamine (B128534) as the base in trifluoroethanol. rsc.org These isoxazoline N-oxides are stable intermediates that can be subsequently hydrogenated under mild conditions to yield β-hydroxyketones, demonstrating a powerful two-step transformation. nih.gov Furthermore, isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides (which can be generated from primary nitroalkanes) with alkynes. organic-chemistry.orgmdpi.com

Preparation of Amino Acids and Related Compounds

Amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. wikipedia.org Synthetic amino acids are important in drug discovery and peptide science. This compound can be used as a starting material for the synthesis of non-proteinogenic long-chain amino acids. The general strategy involves using the nitroalkene to construct the required carbon skeleton and then converting the nitro group into an amine.

A common approach begins with the conjugate addition of a cyanide-containing nucleophile (or a masked carboxylate equivalent) to this compound. This establishes the basic framework of an α-amino acid precursor. The next critical step is the reduction of the nitro group to a primary amine. This transformation is often achieved with high efficiency using catalytic hydrogenation (e.g., with Raney nickel) or other reducing agents. nih.gov The final step involves the hydrolysis of the nitrile or ester group to a carboxylic acid, yielding the desired amino acid.

Alternatively, this compound can be converted into an aldehyde containing a dodecyl chain via reactions like the Nef reaction. nii.ac.jp This aldehyde can then be used in the Strecker amino acid synthesis, where it reacts with ammonia (B1221849) and cyanide, followed by hydrolysis, to produce the corresponding α-amino acid. masterorganicchemistry.comwikipedia.orglibretexts.org This method allows for the creation of racemic long-chain amino acids, which can be resolved into their pure enantiomers if required. libretexts.orgmdpi.com

α,β-Amino Acids and Amino-Acid-Based Nitroalkenes

Formation of Polyfunctionalized Compounds and Complex Architectures (e.g., Spiroketals)

The reactivity of this compound makes it an ideal starting point for the synthesis of molecules bearing multiple functional groups and for constructing complex molecular architectures. A notable application is in the synthesis of spiroketals, a structural motif present in numerous biologically active natural products. nih.govunimi.it

The synthesis of spiroketals can be achieved by leveraging the nitro group as a masked carbonyl. The general strategy involves the assembly of a dihydroxy ketone precursor, which then undergoes acid-catalyzed intramolecular cyclization to form the spiroketal. nih.govunimi.it Nitroalkenes like this compound are instrumental in building the carbon skeleton of this precursor.

A typical sequence involves a Michael addition of a nucleophile containing a protected alcohol to this compound. A second hydroxyl group can be introduced, for example, through a subsequent Henry (nitroaldol) reaction. Once the required dihydroxy nitroalkane framework is assembled, the nitro group is converted into a ketone via the Nef reaction. nih.govunimi.it This unmasks the carbonyl functionality, triggering spontaneous or acid-catalyzed spirocyclization to yield the thermodynamically stable spiroketal architecture. Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed using nitroalkenes to rapidly construct complex spirocyclic systems.

Table 2: Key Steps in Nitroalkene-Based Spiroketal Synthesis nih.govunimi.it

StepReaction TypeTransformationRole of Nitro-Compound
1Michael AdditionC-C bond formationActs as an electrophile (Michael acceptor) to build the carbon backbone.
2Henry ReactionC-C bond formationThe nitroalkane product from Step 1 acts as a nucleophile precursor.
3Nef ReactionFunctional group interconversionConverts the nitro group into a carbonyl (ketone).
4SpiroketalizationIntramolecular cyclizationThe newly formed ketone reacts with two hydroxyl groups to form the spiroketal.

Strategic Utility in Retrosynthetic Planning

Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. In this context, this compound is a valuable synthon—a conceptual fragment used in this deconstruction process. Its strategic utility stems from the versatility of the nitroalkene functionality, which can be considered an equivalent of several other key functional groups.

The most powerful application in retrosynthesis is viewing the nitroalkene as an α,β-unsaturated carbonyl equivalent. Any target molecule containing a 1,3-relationship between an amine and another functional group can potentially be disconnected back to a nitroalkene. For instance, a γ-amino alcohol can be retrosynthetically disconnected across the Cα-Cβ bond, revealing a nitroalkene (like this compound) and a carbonyl compound as the precursor fragments. The nitro group is recognized as a masked amino group (a "nitro-is-amine" transform).

Furthermore, because the nitro group can be converted to a carbonyl via the Nef reaction, this compound can also serve as a synthon for 1,4-dicarbonyl compounds. This dual reactivity makes it a powerful tool for simplifying complex targets and revealing convergent synthetic pathways. The long alkyl chain simplifies one portion of the target molecule to a simple, linear hydrocarbon fragment, allowing the synthetic chemist to focus on the more complex transformations at the functionalized end of the molecule.

Green Chemistry Principles and Sustainable Approaches in 1 Nitrododec 1 Ene Research

Development of Environmentally Benign Synthetic Protocols

The creation of environmentally friendly synthetic routes for 1-nitrododec-1-ene is a primary objective in its contemporary research. savemyexams.com This involves a holistic approach to reaction design, considering factors from atom efficiency to the environmental impact of all materials used in the process.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.infowikipedia.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste byproducts.

A common route to synthesize this compound involves a two-step process: a base-catalyzed Henry reaction (nitroaldol reaction) between dodecanal (B139956) and nitromethane (B149229) to form the intermediate 1-nitrotridecan-2-ol, followed by dehydration to yield the final product, this compound, and water. numberanalytics.com

Step 1: Henry Reaction C₁₁H₂₃CHO (Dodecanal) + CH₃NO₂ (Nitromethane) → C₁₂H₂₅CH(OH)CH₂NO₂ (1-Nitrotridecan-2-ol)

Step 2: Dehydration C₁₂H₂₅CH(OH)CH₂NO₂ → C₁₀H₂₁CH=CHNO₂ (this compound) + H₂O (Water)

Table 1: Atom Economy Calculation for the Synthesis of this compound
Reactant/ProductFormulaMolar Mass ( g/mol )Role
DodecanalC₁₂H₂₄O184.32Reactant
NitromethaneCH₃NO₂61.04Reactant
Total Reactant Mass 245.36
This compoundC₁₂H₂₃NO₂227.35Desired Product
WaterH₂O18.02Byproduct
Total Product Mass 245.37

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy92.66%

The vast majority of waste generated in chemical synthesis comes from solvents. d-nb.info Therefore, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a critical aspect of sustainable chemistry. For the synthesis of nitroalkenes like this compound, several advanced approaches are being explored.

Deep Eutectic Solvents (DESs): These novel solvents have gained significant attention as green and sustainable alternatives to conventional organic solvents. d-nb.infoursinus.edu DESs are mixtures of two or three components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than the individual components. ursinus.edu For reactions involving nitroalkenes, DESs such as those based on choline (B1196258) chloride and glycerol (B35011) or urea (B33335) have been shown to be effective. royalsocietypublishing.orgursinus.edu They offer advantages such as low toxicity, biodegradability, low cost, and recyclability, making them highly attractive for green synthesis. ursinus.edu

Water: As the most abundant and non-toxic solvent, water is an ideal medium for green chemistry. Research into performing Henry reactions in aqueous media is ongoing, which would significantly reduce the environmental footprint of the synthesis of this compound. nagwa.com

Solvent-Free Systems: An even more sustainable approach is to eliminate the solvent entirely. royalsocietypublishing.org Solvent-free reactions, often facilitated by techniques like grinding or ball milling, can lead to higher efficiency, simplified workup procedures, and a dramatic reduction in waste. This mechanochemical approach uses mechanical energy to initiate reactions, offering a powerful alternative to traditional solution-based synthesis.

Table 2: Comparison of Solvent Systems for Nitroalkene Synthesis
Solvent SystemKey AdvantagesKey DisadvantagesRecyclability
Traditional VOCs (e.g., Toluene, THF)High solubility for nonpolar reactants.Toxic, volatile, flammable, significant waste generation.Difficult and energy-intensive.
Water Non-toxic, non-flammable, cheap, environmentally benign. nagwa.comPoor solubility for many organic reactants.High, but product separation can be energy-intensive.
Deep Eutectic Solvents (DESs) Low toxicity, biodegradable, recyclable, tunable properties. ursinus.eduHigher viscosity, potential challenges in product separation.Often high, can be reused multiple times. d-nb.infoursinus.edu
Solvent-Free (Mechanochemistry) Eliminates solvent waste, high reaction rates, simple workup.Not suitable for all reaction types, potential for localized heating.Not applicable (no solvent to recycle).

The sixth principle of green chemistry calls for designing for energy efficiency, recognizing that energy requirements have environmental and economic impacts. royalsocietypublishing.org Traditional synthesis methods often rely on prolonged heating with conventional methods (e.g., oil baths), which is inefficient.

Microwave Irradiation: This has emerged as a powerful tool for sustainable synthesis. Unlike conventional heating, which transfers energy indirectly through the vessel walls, microwave irradiation heats the reaction mixture directly and efficiently by interacting with polar molecules. This leads to rapid temperature increases, significantly reduced reaction times (from hours to minutes), and often higher product yields. royalsocietypublishing.org The Henry reaction, a key step in synthesizing this compound, has been shown to be effectively accelerated by microwave heating, making it a more energy-efficient and time-saving method. royalsocietypublishing.org

Table 3: Comparison of Conventional vs. Microwave Heating for Nitroalkene Synthesis
ParameterConventional HeatingMicrowave Irradiation
Energy Transfer Indirect (conduction/convection)Direct (dielectric heating)
Heating Pattern Non-uniform, surface heating firstUniform, bulk heating
Reaction Time Hours to daysMinutes royalsocietypublishing.org
Energy Consumption HighLow royalsocietypublishing.org
Yield & Purity Often lowerOften higher, fewer side products

Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids) or Solvent-Free Systems

Catalysis in Sustainable Nitroalkene Synthesis

Catalysis (Principle 9) is fundamental to green chemistry because catalytic reagents are superior to stoichiometric reagents. royalsocietypublishing.org Catalysts increase reaction rates, allow for milder reaction conditions, and can be used in small amounts and recycled, thus minimizing waste.

The synthesis of this compound, particularly the crucial Henry reaction step, traditionally uses base catalysts. However, soluble bases can lead to environmental issues related to neutralization and salt waste. Modern research focuses on heterogeneous and more sustainable catalytic systems.

Metal-Free Catalysts: This category represents a highly desirable green alternative.

Solid Base Catalysts: Materials like layered double hydroxides (LDHs) can function as effective, reusable solid base catalysts for the Henry reaction, avoiding the environmental problems caused by soluble bases.

Organocatalysts: Small organic molecules can catalyze reactions with high efficiency and selectivity. For nitroalkene synthesis, metal-free organocatalysts can promote the key bond-forming steps under mild conditions.

Nitrogen-Doped Carbon: These materials have emerged as effective metal-free catalysts for various organic transformations, including the hydrogenation of nitro compounds, offering a sustainable alternative to metal-based systems.

Non-Precious Metal Catalysts: While noble metals like palladium and platinum are highly effective catalysts, they are expensive, toxic, and derived from finite resources. A significant challenge in green chemistry is their replacement with catalysts based on abundant, non-precious metals like iron, cobalt, or nickel. These earth-abundant metals are being developed as catalysts for various reactions, including hydrogenation and oxidation processes relevant to nitroalkene synthesis and its derivatives.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. It is a cornerstone of green chemistry, offering reactions with exceptional selectivity under extremely mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments.

For the synthesis of this compound, biocatalysis offers significant potential. The key Henry reaction can be catalyzed by a class of enzymes known as nitroaldolases (E.C. 4.1.10) . Using a nitroaldolase to catalyze the reaction between dodecanal and nitromethane would provide the corresponding β-nitro alcohol intermediate with high stereoselectivity, a feature that is difficult to control with traditional chemical catalysts. numberanalytics.com

The advantages of a biocatalytic approach are numerous:

Mild Conditions: Reduces energy consumption and the need for specialized equipment.

High Selectivity: Enzymes are highly specific, often eliminating the need for protecting groups, which simplifies the synthetic route and reduces waste.

Environmental Benignity: Reactions are typically run in water, eliminating hazardous organic solvents.

Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.

The integration of biocatalysis, either through isolated enzymes or whole-cell systems, represents a frontier in the sustainable synthesis of this compound and other valuable chemical intermediates.

Metal-Free Catalysis and Non-Precious Metal Catalysts

Waste Minimization and Pollution Prevention Strategies

In the synthesis and application of this compound, the principles of green chemistry serve as a crucial framework for developing environmentally benign processes. The focus lies on minimizing waste at its source, preventing pollution, and maximizing the efficiency of chemical transformations. encyclopedia.pubroyalsocietypublishing.org Research in this area emphasizes the selection of starting materials, the efficiency of the reaction pathway (atom economy), the use of catalysts, and the choice of solvents and reaction conditions. psu.edustudymind.co.uk

A primary strategy for waste minimization is enhancing the atom economy of the synthesis. savemyexams.comomnicalculator.com Atom economy is a measure of the efficiency of a chemical reaction, representing the percentage of atoms from the reactants that are incorporated into the desired final product. savemyexams.comwikipedia.org A higher atom economy signifies a "greener" process with less waste generation. savemyexams.com

A common route to synthesize this compound is through a two-step process: a base-catalyzed Henry reaction (nitroaldol reaction) between undecanal (B90771) and nitromethane to form an intermediate 1-nitro-2-dodecanol, followed by dehydration to yield the final product, this compound. taylorandfrancis.comkccollege.ac.in

The main byproduct in this dehydration step is water. While water is a benign byproduct, elimination reactions inherently have a lower atom economy compared to addition reactions where all reactant atoms are incorporated into the final product. scribd.com

Atom Economy Calculation for this compound Synthesis:

To quantify the efficiency of this common synthesis, the atom economy can be calculated using the molecular weights of the reactants and the desired product. wikipedia.orgscirp.org

CompoundFormulaMolecular Weight ( g/mol )
UndecanalC₁₁H₂₂O170.31
NitromethaneCH₃NO₂61.04
Total Reactants 231.35
This compoundC₁₂H₂₃NO₂213.33
Water (Byproduct)H₂O18.02

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

% Atom Economy = (213.33 / 231.35) x 100 ≈ 92.21%

This calculation demonstrates that even in a relatively efficient reaction, a portion of the reactant mass is converted into a byproduct.

Strategies for Improved Waste Minimization and Pollution Prevention:

Researchers are exploring several avenues to further reduce waste and prevent pollution in the synthesis of this compound and related nitroalkenes. These strategies align with the core principles of green chemistry. psu.edu

StrategyDescriptionResearch Findings & Relevance
Catalyst Selection Utilizing heterogeneous or recyclable catalysts can simplify purification processes and reduce waste streams associated with catalyst removal. kccollege.ac.inbeilstein-journals.orgThe use of solid base catalysts, such as layered double hydroxides (LDHs), has been shown to be effective for the Henry reaction, offering an environmentally favorable alternative to soluble bases that are difficult to separate from the reaction mixture. beilstein-journals.org Magnetite nanoparticle-supported catalysts have also been developed for nitroaldol reactions, allowing for easy magnetic recovery and reuse. kccollege.ac.in
Solvent Choice Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions, significantly reduces pollution. psu.eduresearchgate.netFor related nitroalkene reductions, deep eutectic solvents have been used successfully, with the added benefit of being recyclable. researchgate.net Microwave-assisted solvent-free reactions on inorganic supports are also a promising green technique for synthesizing nitroalkenes. psu.edu
Alternative Reagents Employing more atom-economic and less hazardous reagents can drastically cut down on waste.In subsequent reactions of nitroalkenes, traditional reducing agents often generate significant waste. Ammonia (B1221849) borane (B79455) (BH₃NH₃) is being explored as an atom-economic, inexpensive, and convenient reducing agent for nitroalkenes, generating less waste compared to other reagents. researchgate.net
Process Optimization Modifying reaction conditions such as temperature and pressure can improve yield and selectivity, thereby minimizing the formation of unwanted byproducts and reducing energy consumption. studymind.co.ukFor the Henry reaction, careful control of the base concentration and reaction temperature is critical to prevent side reactions like dehydration and self-condensation (Cannizzaro reaction), which lead to a more complex product mixture and increased waste. taylorandfrancis.combeilstein-journals.org
Tandem/Domino Reactions Designing multi-step syntheses to occur in a single pot without isolating intermediates (a tandem or domino reaction) reduces solvent usage, energy for purification, and material losses. studymind.co.ukkccollege.ac.inThe synthesis of this compound via a one-pot Henry reaction followed by in-situ dehydration is an example of a simple tandem process. More complex domino reactions involving nitroalkenes are used to build complex heterocyclic structures, demonstrating the potential for waste reduction in multi-step syntheses.

By implementing these strategies, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of green and efficient chemical manufacturing. savemyexams.com

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